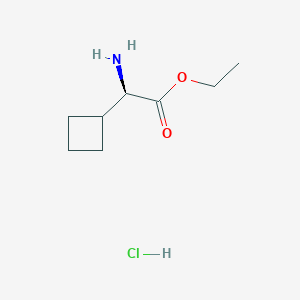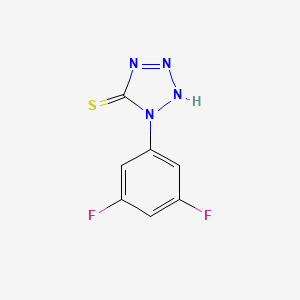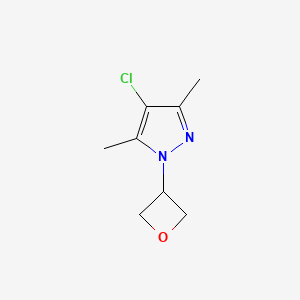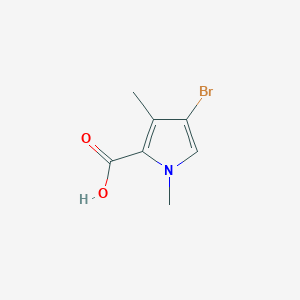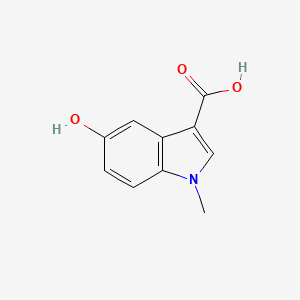![molecular formula C12H10F2N2 B15330499 4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine is a chemical compound characterized by its unique structure, featuring two fluorine atoms and two amine groups attached to a biphenyl core. This compound is of interest in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine typically involves the following steps:
Biphenyl Derivative Formation: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms.
Amination: The halogenated biphenyl undergoes amination to introduce amine groups at the desired positions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can replace one or more fluorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo-compounds, depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound, which may have different chemical properties.
Substitution Products: Compounds with different substituents replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparación Con Compuestos Similares
4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine is unique due to its specific arrangement of fluorine and amine groups. Similar compounds include:
3,3'-Difluoro-[1,1'-biphenyl]-2,2'-diamine: Similar structure but with different positions of fluorine atoms.
4,4'-Dichloro-[1,1'-biphenyl]-2,2'-diamine: Similar structure but with chlorine atoms instead of fluorine.
Propiedades
Fórmula molecular |
C12H10F2N2 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(2-amino-4-fluorophenyl)-5-fluoroaniline |
InChI |
InChI=1S/C12H10F2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 |
Clave InChI |
AKZUDKYHKXABGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N)C2=C(C=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)

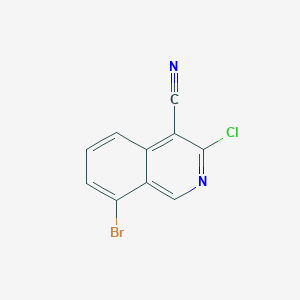
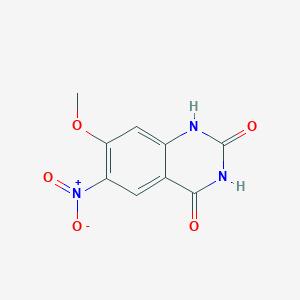
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)



